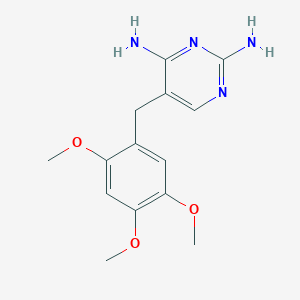

2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl

Description

Contextual Background of Pyrimidine (B1678525) Derivatives in Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in numerous biologically significant molecules. researchgate.net Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (B1) and riboflavin (B1680620) (B2), and various coenzymes. researchgate.net This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues.

In medicinal chemistry, the pyrimidine scaffold is recognized for its synthetic versatility, which allows for the creation of a vast library of derivatives with diverse structural features. researchtrend.net This structural diversity translates into a broad spectrum of pharmacological activities. Academic and industrial research has successfully developed pyrimidine-based compounds with applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. researchtrend.netresearchgate.net The ongoing exploration of pyrimidine derivatives continues to be a vibrant area of research, aimed at discovering new therapeutic agents to combat various diseases, including cancer and infectious diseases. researchgate.netgsconlinepress.com

Overview of Research Trajectories and Scholarly Contributions on 2,4-Diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine

The academic investigation of 2,4-Diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine and its analogues follows a well-defined trajectory common in drug discovery research, encompassing chemical synthesis and biological evaluation.

Chemical Synthesis: Scholarly contributions in this area focus on developing efficient and versatile synthetic routes. The synthesis of 2,4-diamino-5-benzylpyrimidines can be achieved through various methods. One common approach involves the condensation of a guanidine (B92328) derivative with a β-keto nitrile or a related three-carbon precursor to form the 2,4-diaminopyrimidine (B92962) ring. The benzyl (B1604629) moiety is then introduced at the 5-position. rsc.org Alternative strategies involve building the substituted benzyl group first and then constructing the pyrimidine ring around it. nih.gov More recent synthetic innovations may involve palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to introduce complex substituents onto a pre-formed pyrimidine or benzyl ring system, allowing for the creation of diverse analogue libraries. nih.govresearchgate.net

Biological Evaluation and Research Findings: A significant body of scholarly work is dedicated to the biological evaluation of these compounds. The primary focus is on their activity as DHFR inhibitors against various organisms. Research in this area has particularly targeted opportunistic pathogens that affect immunocompromised individuals, such as those with AIDS. These pathogens include Pneumocystis carinii (Pc), Toxoplasma gondii (Tg), and Mycobacterium avium (Ma). acs.orgnih.gov

Academic studies systematically evaluate new analogues for their inhibitory concentration (IC50) against DHFR enzymes from these pathogens and compare it to the IC50 against a mammalian (e.g., rat liver) enzyme. This comparison yields a Selectivity Index (SI), which is a critical measure of the compound's potential therapeutic window. acs.orgnih.gov

While specific data for the 2,4,5-trimethoxy isomer is not detailed in the provided search results, the findings for closely related 2,4-diamino-5-(2'-methoxy-5'-substituted)benzylpyrimidines illustrate the nature of these scholarly contributions. For instance, studies have shown that modifications at the 5'-position of the benzyl ring can lead to compounds with high potency and selectivity. acs.org

For example, 2,4-Diamino-5-[5'-(5-carboxy-1-pentynyl)-2'-methoxybenzyl]pyrimidine was found to be 430 times more potent than Trimethoprim (B1683648) against Pc DHFR. acs.org Another analogue, 2,4-Diamino-5-[5'-(4-carboxy-1-butynyl)-2'-methoxybenzyl]pyrimidine, exhibited a remarkable selectivity index of 910 against Ma DHFR. acs.org A different study identified 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine as being 520 times more potent than Trimethoprim against Pc DHFR and having a selectivity index of 120 against Tg DHFR. nih.gov

These detailed research findings, summarized in the tables below, highlight the scholarly effort to finely tune the molecular structure of 2,4-diamino-5-benzylpyrimidines to achieve optimal potency and selectivity against specific pathogenic enzymes. The investigation of the 2,4,5-trimethoxy isomer would be a logical extension of this research trajectory.

Table 1: Inhibitory Activity of Selected 2,4-Diamino-5-(2'-methoxy-5'-substituted)benzylpyrimidine Analogues against Pathogen DHFR

| Compound | Pathogen | IC50 (nM) | Potency vs. Trimethoprim |

| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | P. carinii | 23 | 520x more potent |

| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | T. gondii | 5.5 | 510x more potent |

| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | M. avium | 1.5 | 200x more potent |

| 2,4-Diamino-5-[5'-(5-carboxy-1-pentynyl)-2'-methoxybenzyl]pyrimidine | P. carinii | - | 430x more potent |

| 2,4-Diamino-5-[5'-(5-carboxypentyl)-2'-methoxybenzyl]pyrimidine | T. gondii | - | 320x more potent |

| 2,4-Diamino-5-[5'-(4-carboxy-1-butynyl)-2'-methoxybenzyl]pyrimidine | M. avium | - | 43x more potent |

| Data sourced from studies on related analogues to illustrate research findings in this area. acs.orgnih.gov |

Table 2: Selectivity Indices (SI) of Selected Analogues

| Compound | Pathogen | Selectivity Index (SI) |

| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | P. carinii | 28 |

| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | T. gondii | 120 |

| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | M. avium | 430 |

| 2,4-Diamino-5-[5'-(5-carboxy-1-pentynyl)-2'-methoxybenzyl]pyrimidine | P. carinii | 79 |

| 2,4-Diamino-5-[5'-(4-carboxy-1-butynyl)-2'-methoxybenzyl]pyrimidine | M. avium | 910 |

| 2,4-Diamino-5-[5'-(5-carboxypentyl)-2'-methoxybenzyl]pyrimidine | T. gondii | 490 |

| Selectivity Index is calculated as IC50 against rat liver DHFR divided by IC50 against pathogen DHFR. acs.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

6981-01-7 |

|---|---|

Molecular Formula |

C14H18N4O3 |

Molecular Weight |

290.32 g/mol |

IUPAC Name |

5-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-6-12(21-3)11(20-2)5-8(10)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |

InChI Key |

IEAAAQXTROJCRL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,4 Nh2pyrimidine,5 2,4,5 Meo Benzyl

Established Synthetic Pathways for 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine

Several synthetic strategies for 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine have been established, often commencing from 3,4,5-trimethoxybenzaldehyde (B134019). These pathways involve key condensation and cyclization reactions to construct the diaminopyrimidine core.

Precursor Synthesis and Intermediate Transformations

The synthesis of 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine typically begins with precursors derived from 3,4,5-trimethoxybenzaldehyde. A common approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with a compound containing an active methylene (B1212753) group.

One established route involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate (B8463686). chemicalbook.com The resulting ylidene derivative undergoes reduction of its double bond, typically using hydrogen gas over a palladium on carbon catalyst, to yield 3,4,5-trimethoxybenzylcyanoacetic ester. chemicalbook.com This intermediate is then subjected to a heterocyclization reaction with guanidine (B92328) to form the final product. chemicalbook.com

Another pathway begins with the ethyl ester of 3,4,5-trimethoxydehydrocinnamic acid. chemicalbook.com This precursor is formylated using ethyl formate (B1220265) in the presence of a base like sodium to produce the enol of the semialdehyde 3,4,5-trimethoxybenzylmalonic ester. chemicalbook.com This intermediate then undergoes cyclization with guanidine to yield 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine. chemicalbook.com Subsequent chemical transformations are required to convert the hydroxyl group to an amino group, involving chlorination with phosphorus oxychloride followed by amination with ammonia (B1221849). chemicalbook.com

A more direct synthesis involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxy- or 3-anilinopropionitrile. chemicalbook.comgoogle.com The resulting benzylidene derivative can then be directly reacted with guanidine to afford 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine. chemicalbook.comgoogle.com

A variation of this approach involves the reaction of α-(3,4,5-trimethoxy-benzal)-β-methoxypropionitrile with a diethylene glycol monoalkyl ether in the presence of an alkali metal alkoxide, followed by reaction with guanidine. google.com

The following table summarizes some of the key precursor and intermediate transformations:

| Starting Material(s) | Key Intermediate(s) | Final Reaction Step |

| 3,4,5-Trimethoxybenzaldehyde, Ethyl cyanoacetate | 3,4,5-Trimethoxybenzylcyanoacetic ester | Heterocyclization with guanidine chemicalbook.com |

| Ethyl ester of 3,4,5-trimethoxydehydrocinnamic acid | 2-Amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine | Conversion of hydroxyl to amino group chemicalbook.com |

| 3,4,5-Trimethoxybenzaldehyde, 3-Ethoxy/Anilinopropionitrile | Benzylidene derivative | Direct reaction with guanidine chemicalbook.comgoogle.com |

| 3,4,5-Trimethoxybenzaldehyde, Malonic acid dinitrile | Enamine derivative | Reaction with guanidine chemicalbook.com |

Reaction Conditions and Catalysis in 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine Synthesis

The synthesis of 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine relies on specific reaction conditions and the use of catalysts to achieve desired yields and purity.

In pathways involving the reduction of a double bond, catalytic hydrogenation is a common step. For instance, the reduction of the ylidene derivative formed from 3,4,5-trimethoxybenzaldehyde and ethyl cyanoacetate is typically carried out using a palladium on carbon catalyst. chemicalbook.com Similarly, the partial reduction of the derivative from the Knoevenagel reaction with malonic acid dinitrile to an enamine also utilizes a palladium on carbon catalyst. chemicalbook.com

The cyclization reaction with guanidine is a crucial step in many of the synthetic routes. This reaction is often carried out in the presence of a base, such as sodium methoxide, and in a suitable solvent like ethanol. google.com The reaction may be performed under reflux conditions. google.com In some procedures, guanidine is generated in situ from its hydrochloride salt. google.com

The conversion of the intermediate 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine to the final product involves a two-step process. The hydroxyl group is first replaced by a chlorine atom using a reagent like phosphorus oxychloride, followed by reaction with ammonia to introduce the amino group. chemicalbook.com

The table below outlines typical reaction conditions for key synthetic steps:

| Reaction Step | Reagents and Catalysts | Solvent(s) | Temperature |

| Knoevenagel Condensation | 3,4,5-Trimethoxybenzaldehyde, active methylene compound | Varies | Varies |

| Catalytic Hydrogenation | Hydrogen gas, Palladium on carbon | Varies | Varies |

| Cyclization with Guanidine | Guanidine, Sodium methoxide | Ethanol | Reflux google.com |

| Hydroxyl to Amino Conversion | 1. POCl₃ 2. NH₃ | Varies | Varies |

Purification and Isolation Techniques for Synthetic 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine

The isolation and purification of synthesized 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine are critical to obtain a product of high purity. Common techniques include crystallization, washing, and drying.

After the final reaction step, the crude product is often isolated by filtration. google.comgoogle.com The collected solid is then typically washed with various solvents to remove impurities. Water and cold acetone (B3395972) are frequently used as washing solvents. google.com The washing process is often repeated multiple times to ensure the removal of residual reagents and byproducts. google.com

Recrystallization is a widely used method for purifying the crude product. A common solvent system for recrystallization is aqueous methanol. google.com The crude product is dissolved in the hot solvent mixture, and upon cooling, the purified product crystallizes out, leaving impurities in the solution. google.com The purity of the final product can be assessed by techniques such as melting point determination and high-performance liquid chromatography (HPLC). google.com The final product is typically dried under vacuum at an elevated temperature to remove any residual solvents. google.com

Advanced Strategies for Derivatization and Analogue Synthesis of 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine

To explore the structure-activity relationship and develop new compounds with improved properties, various advanced strategies for the derivatization and synthesis of analogues of 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine have been developed.

Rational Design Principles for 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine Analogues

The rational design of analogues often focuses on modifying specific parts of the molecule to enhance its interaction with its biological target, dihydrofolate reductase (DHFR). nih.govpatsnap.com One approach involves the introduction of amide bonds into the structure of Trimethoprim (B1683648) analogues. nih.govresearchgate.net Molecular docking studies have suggested that the addition of an amide bond can increase the affinity of these analogues for human DHFR. ekb.eg

Another design strategy involves the synthesis of hybrid molecules that combine the structural features of Trimethoprim with other pharmacophores. For example, new series of hybrid compounds have been designed and synthesized to exhibit enhanced DHFR inhibition. mdpi.com Modifications at the C7 position of the pyrimidine (B1678525) ring have also been explored, leading to the development of C7-substituted analogues with increased efficacy. ekb.eg

Furthermore, the synthesis of derivatives where the benzyl (B1604629) moiety is modified has been investigated. For instance, 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines have been synthesized, where a carboxyphenyl group is linked to the benzyl moiety. nih.gov These modifications aim to improve the potency and selectivity of the compounds against DHFR from various organisms. nih.gov

Parallel and Combinatorial Synthesis Approaches for 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine Libraries

To efficiently generate a large number of diverse analogues for biological screening, parallel and combinatorial synthesis approaches have been employed. These methods allow for the rapid synthesis of libraries of related compounds.

Solid-phase synthesis has been utilized to obtain Trimethoprim analogues containing amide bonds. nih.govresearchgate.net This technique facilitates the purification process and is amenable to automation for the creation of compound libraries.

Multicomponent reactions (MCRs) offer another efficient strategy for the combinatorial synthesis of Trimethoprim analogues. The Groebke-Blackburn-Bienaymé reaction, a type of MCR, has been successfully used to prepare novel analogues in a single step from Trimethoprim, an aldehyde, and an isocyanide. nih.gov This approach allows for the introduction of structural diversity at multiple points in the molecule. nih.gov

The Suzuki reaction has also been employed for the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives. mdpi.com This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl groups at the 5-position of the pyrimidine ring, enabling the generation of a library of analogues with diverse substituents. mdpi.com Similarly, the Sonogashira reaction has been used to synthesize new analogues from 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine. nih.gov

The following table provides an overview of some advanced synthetic strategies for generating libraries of 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine analogues:

| Synthetic Strategy | Key Reaction/Technique | Purpose |

| Solid-Phase Synthesis | Attachment to a solid support | Efficient synthesis and purification of amide-linked analogues nih.govresearchgate.net |

| Multicomponent Reactions | Groebke-Blackburn-Bienaymé reaction | One-pot synthesis of diverse analogues nih.gov |

| Palladium-Catalyzed Cross-Coupling | Suzuki and Sonogashira reactions | Introduction of diverse aryl and other substituents nih.govmdpi.com |

Regioselective and Stereoselective Synthesis of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl Derivatives

The controlled derivatization of the 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine core is crucial for the development of novel compounds with tailored biological activities. Research in this area has focused on achieving selectivity in N-functionalization and on the stereocontrolled introduction of substituents.

Regioselective N-Alkylation and N-Acylation

The differential reactivity of the amino groups and ring nitrogens in 2,4-diaminopyrimidine (B92962) systems allows for regioselective functionalization under specific conditions. While comprehensive studies on the 2,4,5-trimethoxybenzyl substituted compound are limited, research on analogous structures, such as trimethoprim (with a 3,4,5-trimethoxybenzyl group), provides valuable insights.

For instance, the direct N-alkylation of 2-aminopyrimidines with alcohols, catalyzed by an [Cp*IrCl₂]₂/NaOH system, has been shown to proceed with complete regioselectivity, affording the N-exosubstituted 2-(N-alkylamino)pyrimidines in high yields. This method's high atom efficiency and use of readily available starting materials make it an attractive approach for selective derivatization.

In a different approach, a multi-component Groebke–Blackburn–Bienaymé reaction involving trimethoprim, an isocyanide, and an aldehyde has been shown to proceed regioselectively. This reaction leads to the formation of a single isomer as the major product under kinetic control, demonstrating that selective functionalization of one of the amino groups is achievable even in the presence of multiple reactive sites. nih.gov

Enzymatic reactions have also been explored for the regioselective acylation of diaminonucleoside derivatives, which share the diaminopyrimidine core. Lipases have been successfully employed to selectively acylate one of the amino groups, highlighting the potential of biocatalysis in achieving high regioselectivity in the derivatization of these complex molecules.

The table below summarizes findings from studies on related 2,4-diaminopyrimidine derivatives, which can be considered indicative of the potential for regioselective synthesis of 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine derivatives.

| Reaction Type | Reagents and Conditions | Substrate | Selectivity | Reference |

| N-Alkylation | Alcohols, [Cp*IrCl₂]₂/NaOH | 2-Aminopyrimidines | Complete for N-exosubstitution | mdpi.com |

| Groebke–Blackburn–Bienaymé | Isocyanide, Aldehyde, Lewis acid | Trimethoprim | Regioselective mono-functionalization | nih.gov |

| Enzymatic Acylation | Lipase | Pyrimidine 3',5'-diaminonucleosides | Regioselective acylation of one amino group | nih.gov |

Stereoselective Synthesis Strategies

The introduction of chirality into derivatives of 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine can be achieved through various stereoselective synthetic methods. These strategies often involve the use of chiral auxiliaries, stereoselective reactions on existing functional groups, or the synthesis of conformationally restricted analogues.

One notable example of stereoselective synthesis in a related system involves the dihydroxylation of an allylic function in a molecule containing a 2,4-diaminopyrimidine moiety. This reaction, using osmium tetroxide and N-methylmorpholine N-oxide (NMO), proceeds stereoselectively to create a new chiral center. mdpi.com This demonstrates the feasibility of introducing stereocenters into complex molecules bearing the diaminopyrimidine scaffold.

The synthesis of conformationally restricted analogues of trimethoprim has also been explored as a means to introduce stereochemistry and study structure-activity relationships. By connecting the ortho position of the benzyl ring to the methylene bridge, a dihydroindene derivative with a new chiral center is formed. The synthesis involves the condensation of barbituric acid with an indanone derivative, followed by conversion to the 2,4-diaminopyrimidine. The resulting isomers can then be separated and studied.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com While specific applications to the target compound are not extensively documented, the principle involves the temporary attachment of a chiral group to control the stereochemical outcome of a subsequent reaction. For example, chiral oxazolidinones or camphor-based auxiliaries could potentially be used to direct the stereoselective alkylation or aldol (B89426) addition to a functional group on the pyrimidine or benzyl ring. researchgate.net

The following table outlines stereoselective methodologies that have been applied to 2,4-diaminopyrimidine-containing molecules.

| Reaction Type | Reagents and Conditions | Substrate Feature | Stereochemical Outcome | Reference |

| Dihydroxylation | OsO₄, NMO | Allylic double bond | Stereoselective formation of a diol | mdpi.com |

| Cyclization | Condensation of barbituric acid with an indanone derivative | Prochiral center in starting material | Formation of a new chiral center in a dihydroindene ring | nih.gov |

| Chiral Auxiliary Directed Synthesis | e.g., Evans oxazolidinones, Camphorsultams | Prochiral center | High diastereoselectivity | wikipedia.orgsigmaaldrich.comresearchgate.net |

Molecular Mechanisms and Target Engagement of 2,4 Nh2pyrimidine,5 2,4,5 Meo Benzyl

Identification and Validation of Molecular Targets for 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl

The primary molecular target of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl is dihydrofolate reductase (DHFR), an essential enzyme for both prokaryotic and eukaryotic life. patsnap.comasm.org This compound exhibits a significantly higher affinity for bacterial DHFR than for its mammalian counterpart, which is the basis for its selective toxicity against bacteria. patsnap.comresearchgate.net While the target for this well-established compound was identified through classical biochemical methods, modern techniques are now routinely employed to discover and validate molecular targets for new chemical entities.

Affinity Chromatography and Pull-Down Assays for Target Discovery

Affinity-based proteomics methods are powerful tools for identifying the specific protein targets of a small molecule from a complex biological sample. In a typical affinity chromatography or pull-down assay, the compound of interest, such as 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl, is chemically modified to be immobilized on a solid support like agarose (B213101) beads. mdpi.com This creates an "affinity matrix" or "bait."

When a cell lysate containing a multitude of proteins is passed over this matrix, proteins that have a specific binding affinity for the immobilized compound will be captured. mdpi.com Non-binding proteins are washed away. The captured proteins, which are the potential molecular targets, are then eluted from the support and identified using techniques like mass spectrometry. This approach allows for the direct identification of proteins that physically interact with the drug. mdpi.com

Proteomic and Genomic Profiling in Response to 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl

Global "omics" approaches provide an indirect but comprehensive view of a drug's effect on cellular systems, which can help infer its molecular target.

Proteomic Profiling: This technique involves analyzing the entire set of proteins (the proteome) in a cell or organism following treatment with the compound. healthcare-in-europe.com Using mass spectrometry-based methods, researchers can quantify changes in the abundance of thousands of proteins. mdpi.com For example, if treatment with 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl leads to a significant upregulation of enzymes in a specific metabolic pathway, it suggests that the compound may be inhibiting a key step in that pathway, causing the cell to try and compensate. healthcare-in-europe.com This pattern of protein expression changes provides a "signature" of the drug's mechanism of action. healthcare-in-europe.com

Genomic Profiling: Similar to proteomics, genomic or transcriptomic profiling measures the changes in gene expression (mRNA levels) across the entire genome in response to drug treatment. A compound that inhibits a specific enzyme will often cause predictable changes in the transcription of related genes. By analyzing these changes, researchers can develop hypotheses about the drug's molecular target and mechanism.

Genetic Validation of Predicted Targets in Cellular Systems

Once potential targets are identified through methods like affinity chromatography or proteomic profiling, genetic techniques are crucial for validating these predictions. The goal is to demonstrate that the predicted target is indeed responsible for the compound's biological effect.

Common methods include:

Gene Knockout/Knockdown: Using technologies like CRISPR-Cas9 or RNA interference (siRNA), the gene encoding the predicted target protein can be deleted or its expression significantly reduced. If the cells subsequently become resistant to the compound, it strongly suggests that the knocked-out protein was the drug's target.

Overexpression: Conversely, overexpressing the target protein can sometimes lead to increased resistance. In the case of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl, bacterial strains that overproduce DHFR show increased resistance to the drug. researchgate.net

Site-Directed Mutagenesis: Introducing specific mutations into the gene of the predicted target can alter its structure. If a mutation in the drug's binding site on the protein confers resistance, it provides powerful evidence that the protein is the direct target. For instance, specific point mutations in the bacterial DHFR gene are a known mechanism of resistance to Trimethoprim (B1683648). biorxiv.orgnih.gov

Enzyme Inhibition Kinetics and Characterization by 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl

The interaction between 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl and its target enzyme, DHFR, has been extensively characterized. This compound acts as a competitive inhibitor, binding to the active site of DHFR and preventing the binding of the natural substrate, dihydrofolate (DHF). oup.comwikipedia.org

Determination of Inhibition Constants (Ki) and IC50 Values

The potency of an inhibitor is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

IC50: This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. asm.org

Ki (Inhibition Constant): The Ki is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. For a competitive inhibitor, it represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity and therefore a more potent inhibitor.

The inhibitory activity of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl is highly selective for bacterial DHFR over the human enzyme, a difference reflected in their respective Ki and IC50 values. For example, the IC50 for human DHFR is significantly higher than for bacterial DHFR. nih.gov

Table 1: Inhibitory Activity of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl Against DHFR from Various Organisms

| Organism/Enzyme | Parameter | Value (nM) | Reference |

|---|---|---|---|

| Escherichia coli (Chromosomal DHFR) | IC50 | 7 | nih.gov |

| Staphylococcus aureus (DfrB) | Ki | 2.7 | biorxiv.org |

| Pneumocystis carinii | IC50 | 13,000 | guidetopharmacology.org |

| Human (Recombinant) | IC50 | 55,260 | nih.gov |

| Mycobacterium tuberculosis | IC50 | 16,000 | researchgate.net |

Note: Values can vary between studies depending on assay conditions.

Reversible vs. Irreversible Inhibition Mechanisms

The inhibition of DHFR by 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl is a reversible process. This means the inhibitor binds to the enzyme's active site through non-covalent interactions, such as hydrogen bonds and van der Waals forces. oup.comrsc.org An equilibrium exists between the bound and unbound states of the inhibitor and enzyme.

E + I ⇌ EI

(Where E is the enzyme, I is the inhibitor, and EI is the enzyme-inhibitor complex)

The reversible nature of this inhibition can be demonstrated experimentally. For example, if the enzyme-inhibitor complex is diluted, the inhibitor will dissociate, and enzyme activity can be recovered. This is in contrast to irreversible inhibitors, which typically form a stable, covalent bond with the enzyme, permanently inactivating it. Kinetic studies, such as Lineweaver-Burk plots, show patterns consistent with competitive, reversible inhibition for this compound. nih.gov

Substrate Competition and Allosteric Modulation Studies

The primary molecular mechanism of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). oup.compatsnap.com DHFR is a crucial enzyme in the folic acid metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, making it vital for DNA synthesis and cellular replication. patsnap.comrsc.org

As a competitive inhibitor, 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine binds to the active site of DHFR, the same site that the endogenous substrate, DHF, occupies. oup.com This binding event physically obstructs the substrate from accessing the enzyme's catalytic machinery, thereby blocking the production of THF and halting cellular growth. patsnap.com The effectiveness of this inhibition is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. The selectivity of this compound is remarkable; it binds to bacterial DHFR with an affinity that is thousands of times higher than its affinity for the human counterpart, which is a key reason for its therapeutic window. patsnap.comnih.gov

Studies on various bacterial DHFR enzymes have quantified these interactions. For instance, wild-type E. coli DHFR exhibits a high sensitivity to the compound. However, resistance can emerge through mutations in the DHFR gene. A common resistance-conferring mutation, L28R, interestingly reduces the binding affinity for the inhibitor while simultaneously increasing the affinity for the natural substrate, DHF. nih.gov This unique mechanism allows the enzyme to more effectively outcompete the inhibitor. nih.gov

Table 1: Kinetic Parameters of Wild-Type and Mutant E. coli DHFR

| Enzyme | Kᵢ for Inhibitor (nM) | Kₘ for DHF (µM) | k꜀ₐₜ (s⁻¹) |

|---|---|---|---|

| Wild-Type | Data varies by study | ~1.1 | ~30 |

| L28R Mutant | Increased vs. WT | ~0.4 (Increased affinity) | ~12 |

| P21L Mutant | Increased vs. WT | ~5.0 (Decreased affinity) | ~10 |

| W30R Mutant | Increased vs. WT | ~10.0 (Decreased affinity) | ~100 |

Note: This table is a compilation of representative data from multiple studies; exact values may vary based on experimental conditions. oup.comrsc.orgnih.gov

Furthermore, the binding of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine to DHFR is significantly influenced by the presence of the cofactor NADPH. A strong positive cooperative binding effect is observed, particularly in bacterial DHFR. msu.runih.gov This means that the binding of NADPH to the enzyme enhances the binding affinity of the inhibitor, and vice-versa. nih.govacs.org This cooperative interaction, which is much less pronounced in human DHFR, is a major contributor to the compound's selective toxicity against bacteria. msu.runih.gov This interplay can be considered a form of allosteric modulation, where binding at one site (the cofactor site) influences the affinity and conformation of a distant site (the substrate/inhibitor binding site).

Molecular Binding and Ligand-Target Interactions of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

While specific Surface Plasmon Resonance (SPR) studies detailing the real-time kinetics of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine binding to DHFR are not extensively reported in the reviewed literature, the thermodynamic profile of this interaction has been elucidated using calorimetric methods, which provide complementary information.

Isothermal Titration Calorimetry (ITC) or related microcalorimetry techniques directly measure the heat released or absorbed during a binding event, allowing for a complete thermodynamic characterization of the interaction. nih.govnih.gov These studies provide values for the binding affinity (Kₐ) or dissociation constant (Kₔ), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

A key study using flow microcalorimetry measured the thermodynamic parameters of the compound's binding to DHFR from different species. nih.gov The results revealed that the high affinity for E. coli DHFR is driven by favorable entropic contributions (entropy-driven), which is linked to additional hydrophobic contacts and smaller conformational changes in the bacterial enzyme compared to vertebrate enzymes. nih.gov

The positive cooperativity with NADPH was also analyzed thermodynamically, showing that the enhanced binding in the presence of the cofactor has an enthalpic origin. nih.gov For 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, this cooperative effect is significantly more pronounced for the bacterial enzyme, which amplifies its selectivity. nih.gov

Table 2: Representative Thermodynamic Parameters for Inhibitor Binding to E. coli DHFR at 37°C

| Condition | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|

| Without NADPH | -9.8 | -4.1 | -5.7 |

| With NADPH | -12.4 | -11.0 | -1.4 |

Source: Adapted from data presented in thermodynamic studies. Values are illustrative of the principles discussed. nih.gov

X-ray Crystallography of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl-Protein Complexes

The precise molecular interactions between 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine and its target, DHFR, have been visualized in high resolution through X-ray crystallography. Numerous crystal structures of DHFR from various species, including E. coli and Lactobacillus casei, in complex with the inhibitor and often the cofactor NADPH, have been deposited in the Protein Data Bank (PDB). rcsb.orgrcsb.org

These structures reveal that the inhibitor binds in a deep cavity on the enzyme surface, which constitutes the active site. The pyrimidine (B1678525) ring of the inhibitor mimics the pteridine (B1203161) ring of the natural substrate, dihydrofolate. The 2,4-diamino groups form critical hydrogen bonds with the side chain of a conserved acidic residue (e.g., Asp27 in E. coli DHFR) and the backbone carbonyl oxygen of another residue (e.g., Ile94). rcsb.org A water molecule often mediates an additional hydrogen bond between the N1 of the pyrimidine ring and the enzyme.

The trimethoxybenzyl group extends into a hydrophobic pocket, making extensive van der Waals contacts with several nonpolar residues. The specific conformation and interactions of this "tail" are crucial for determining the inhibitor's potency and species selectivity. Differences in the amino acid residues lining this pocket between bacterial and human DHFR are a primary determinant of the compound's selective action. msu.ru

Table 3: Selected PDB Entries for DHFR in Complex with 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine

| PDB ID | Organism | Resolution (Å) | Ligands Present |

|---|---|---|---|

| 6XG5 | Escherichia coli | 1.90 | Inhibitor |

| 7MYM | Escherichia coli | 3.04 | Inhibitor, NADPH |

| 1LUD | Lactobacillus casei | 2.40 | Inhibitor, NADPH |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying the structure and dynamics of the DHFR-inhibitor complex in solution, providing insights that are complementary to the static picture from X-ray crystallography. nih.govmsu.ru Multidimensional NMR techniques have been used to solve the solution structures of DHFR from L. casei and humans in complex with 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine and NADPH. msu.runih.govacs.org

These studies confirm the key interactions observed in crystal structures, such as the hydrogen bonds formed by the diaminopyrimidine ring. msu.ru Furthermore, NMR can detect ligand-induced conformational changes in the protein. Upon binding the inhibitor and cofactor, significant changes are observed in the protein loops that frame the active site. nih.govacs.org For example, in L. casei DHFR, a loop region (residues 15-31) becomes ordered and folds over the active site only upon ligand binding, contributing significantly to the favorable binding energy and the observed positive cooperativity. nih.govacs.org

Saturation Transfer Difference (STD) NMR is another technique used to map the binding epitope of the inhibitor. This method identifies which protons on the ligand are in close contact with the protein, allowing for the determination of the bound conformation of the inhibitor within the enzyme's binding pocket, even for large protein-ligand complexes. acs.org

Table 4: Key Torsion Angles of Bound Inhibitor Determined by NMR

| Complex | Torsion Angle τ1 (C4–C5–C7–C1') | Torsion Angle τ2 (C5–C7–C1'–C2') |

|---|---|---|

| Human DHFR•NADPH•Inhibitor | 206.7° ± 2.5° | 82.1° ± 4.9° |

| L. casei DHFR•NADPH•Inhibitor | 195.6° ± 7.7° | 74.0° ± 7.5° |

Source: Data from NMR structural studies. msu.ru

Fluorescence Spectroscopy and Anisotropy Studies of Binding Dynamics

Fluorescence spectroscopy is a sensitive technique used to monitor binding events and associated conformational changes. Proteins containing tryptophan residues, such as Human Serum Albumin (HSA), have intrinsic fluorescence that can be altered upon ligand binding. Studies have shown that 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine can quench the intrinsic fluorescence of HSA. tandfonline.comtandfonline.com This quenching is indicative of a direct interaction, and analysis of the quenching data revealed a static quenching mechanism, meaning a non-fluorescent ground-state complex is formed between the protein and the inhibitor. tandfonline.comtandfonline.com

From these fluorescence quenching experiments, binding parameters such as the binding constant (Kₐ) and the number of binding sites (n) can be calculated. For the interaction with HSA, the binding was found to be driven primarily by hydrogen bonds and van der Waals forces. tandfonline.com Synchronous fluorescence spectra also indicated that the binding of the compound induces conformational changes in HSA, increasing the polarity around the tryptophan residues. tandfonline.comtandfonline.com

In another application, fluorescently labeled derivatives of the compound have been synthesized to act as probes. nih.gov These probes allow for the direct visualization and quantification of drug accumulation inside bacterial cells using fluorescence spectroscopy or flow cytometry. Such studies are crucial for understanding how factors like bacterial efflux pumps, which can expel the drug from the cell, contribute to antibiotic resistance. nih.gov

Table 5: Fluorescence Binding Parameters for the Interaction with Human Serum Albumin (HSA)

| Parameter | Value at 298 K (25°C) | Value at 310 K (37°C) |

|---|---|---|

| Binding Constant (Kₐ) (L/mol) | ~ 2.1 x 10⁴ | ~ 1.3 x 10⁴ |

| Number of Binding Sites (n) | ~ 1 | ~ 1 |

| ΔH (kJ/mol) | -21.4 | - |

| ΔS (J/mol·K) | +21.1 | - |

Source: Representative data from fluorescence spectroscopy studies. tandfonline.com

Structure Activity Relationship Sar Studies for 2,4 Nh2pyrimidine,5 2,4,5 Meo Benzyl Analogues

Elucidation of Key Pharmacophoric Elements within 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl Structure

The fundamental pharmacophore for this class of compounds, which are potent inhibitors of dihydrofolate reductase (DHFR), consists of several key elements. Most DHFR inhibitors in this family share a common 2,4-diaminopyrimidine (B92962) (DAP) scaffold, which has been identified as crucial for interactions with the target enzyme. mdpi.com

A generalized pharmacophore model for these inhibitors typically includes:

The 2,4-diaminopyrimidine ring: This is the primary binding motif. The N1 and the 2-amino group form critical hydrogen bonds with a conserved acidic residue (e.g., Asp27 in human DHFR) in the active site of the enzyme. mdpi.com The 4-amino group often forms an additional hydrogen bond with a backbone carbonyl group of another residue (e.g., Ile5).

A hydrophobic/aromatic moiety: The substituted benzyl (B1604629) ring serves this function, occupying a hydrophobic pocket within the enzyme's active site. nih.gov The nature and position of substituents on this ring are critical for modulating potency and selectivity.

A flexible bridge: The methylene (B1212753) (-CH2-) group at the 5-position of the pyrimidine (B1678525) ring connects the two key binding moieties. This linker allows the benzyl group to adopt an optimal conformation within the hydrophobic pocket of the DHFR active site.

Pharmacophore models developed for related inhibitors confirm these features, often mapping them as two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature. nih.gov The spatial arrangement of these elements is crucial for high-affinity binding.

Impact of Substituent Modifications on 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl Potency and Selectivity

Systematic modifications of the parent structure have provided significant insights into the SAR of this class of compounds. Alterations to both the pyrimidine and benzyl portions of the molecule can have profound effects on inhibitory activity and species selectivity.

Variation of the Pyrimidine Ring Substituents

The 2,4-diaminopyrimidine core is generally considered essential for activity, and modifications are often detrimental. However, some changes have yielded informative results:

Substitution at the N2 position: Introducing substituents on the 2-amino group can lead to derivatives with altered solubility and stability, which can be advantageous for developing injectable formulations. google.com

Substitution at the 6-position: Fusing an additional ring to the pyrimidine, creating structures like 2,4-diaminopyrido[2,3-d]pyrimidines, can significantly enhance potency. nih.gov For instance, piritrexim, a potent anticancer agent, features a methyl group at the 5-position and a dimethoxybenzyl group attached to a pyrido[2,3-d]pyrimidine (B1209978) core.

Bioisosteric Replacement: Replacing the pyrimidine ring with other heterocyclic scaffolds, such as quinazolines or pteridines, has been explored. While these analogues can also inhibit DHFR, the 2,4-diaminopyrimidine scaffold often provides a superior combination of potency and selectivity, particularly for antibacterial agents.

Modifications on the Benzyl Moiety (2,4,5-trimethoxybenzyl)

Position of Methoxy (B1213986) Groups: The specific placement of methoxy groups is critical. While the well-known antibacterial agent trimethoprim (B1683648) features a 3,4,5-trimethoxy substitution pattern, other patterns have been extensively studied. Molecular shape analysis suggests that substitution at the meta positions (3' and 5') of the benzyl ring is generally preferable to substitution at the para position (4') for inhibiting bovine liver DHFR. nih.gov

Nature of Substituents: Replacing or augmenting the methoxy groups with other functionalities has been a fruitful strategy for developing potent and selective inhibitors.

Introducing longer, carboxyl-terminated chains at the 5'-position of a 2'-methoxybenzyl ring has produced compounds with high potency and selectivity against DHFR from opportunistic pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. nih.gov

The position of a terminal carboxyl group can dramatically influence selectivity. An analogue with a meta-carboxyphenyl group showed high potency against multiple pathogens, whereas a similar analogue with a para-carboxyl group was exceptionally selective for the M. avium enzyme. drugbank.com

The following table summarizes the impact of various benzyl ring substitutions on the inhibitory concentration (IC50) against DHFR from different species, highlighting the quest for selectivity.

| Compound/Modification | Target DHFR | IC50 (nM) | Selectivity Index (SI) vs. Rat DHFR | Reference |

| 2,4-diamino-5-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | P. carinii | 23 | 28 | nih.gov |

| T. gondii | 5.5 | 120 | nih.gov | |

| M. avium | 1.5 | 430 | nih.gov | |

| 2,4-diamino-5-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidine | M. avium | 3.7 | 2200 | drugbank.com |

Stereochemical Considerations in 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl Analogues

The introduction of conformational constraints and chiral centers can significantly influence binding affinity and selectivity. The flexible methylene bridge allows the benzyl ring to rotate, but restricting this rotation can lock the molecule into a more bioactive conformation.

Conformationally Restricted Analogues: The synthesis of conformationally restricted analogues, such as 2,3-dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes, has been explored to probe the optimal spatial orientation of the benzyl ring relative to the pyrimidine ring. acs.org

Introduction of Chiral Centers: Incorporating bulky or rigid substituents that introduce chirality can enhance selectivity. For example, 1,2-dihydroquinolylmethyl analogues containing gem-dimethyl substituents at the 2-position of the dihydroquinoline ring showed high inhibitory activity and specificity for bacterial DHFR. nih.gov These bulky groups are thought to contribute to selectivity by creating steric hindrance in the larger active site of vertebrate DHFR while fitting optimally into the bacterial enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl Series

QSAR studies have been instrumental in understanding the physicochemical properties that drive the inhibitory activity of 2,4-diamino-5-benzylpyrimidine analogues. These models create a mathematical correlation between the chemical structure of the compounds and their biological activity. nih.gov

QSAR models for this series have successfully correlated inhibitory activity against various DHFR enzymes with descriptors related to hydrophobicity, steric bulk, and electronic properties of the substituents on the benzyl ring. nih.govnih.gov For instance, a study on 2,4-diamino-5-(2-X-benzyl)pyrimidines developed robust QSARs for both bacterial and avian DHFR, revealing subtle differences that could be exploited to design more selective agents. nih.gov The statistical quality of these models is often high, with correlation coefficients (r) exceeding 0.9, indicating a strong predictive capability. nih.gov

Descriptor Selection and Calculation for QSAR Models

The development of a robust QSAR model is critically dependent on the selection of appropriate molecular descriptors, which are numerical representations of the molecule's physicochemical properties. nih.gov For the 2,4-diamino-5-benzylpyrimidine series, a variety of descriptors have been employed.

Physicochemical Descriptors: These are the most traditional descriptors and include:

Hydrophobicity parameters (π or logP): These describe the lipophilicity of substituents, which is crucial for interactions with the hydrophobic pocket of DHFR.

Electronic parameters (σ, Hammett constants): These quantify the electron-donating or -withdrawing nature of substituents, affecting interactions like hydrogen bonding.

Steric parameters (Molar Refractivity - MR, Taft's Es): These describe the size and shape of substituents, which is critical for fitting into the enzyme's active site.

Topological and Structural Descriptors: These are calculated from the 2D representation of the molecule. Examples include molecular connectivity indices, shape indices, and atom counts. researchgate.net Simple descriptors like maxHCsats, IC3, SPI, SIC2, and GATS5p have proven adequate for building predictive models for DHFR inhibitors. researchgate.net

3D Descriptors: These are derived from the 3D conformation of the molecule and are used in methods like Comparative Molecular Field Analysis (CoMFA). They describe the steric and electrostatic fields surrounding the molecule. Molecular Shape Analysis (MSA) has also been used effectively for this class of compounds. nih.gov

The selection process often involves statistical methods to choose a subset of descriptors that have the highest correlation with biological activity while avoiding redundancy. nih.gov

The table below lists common descriptor types used in QSAR studies of DHFR inhibitors.

| Descriptor Type | Examples | Information Encoded |

| Physicochemical | logP, Hammett (σ), Molar Refractivity (MR) | Lipophilicity, electronic effects, steric bulk |

| Topological (2D) | Connectivity indices, Kappa shape indices, GATS5p | Molecular branching, size, shape, atom distribution |

| Geometrical (3D) | Molecular surface area, volume | 3D size and shape |

| Field-Based (3D) | CoMFA/CoMSIA fields | Steric, electrostatic, hydrophobic, H-bond potentials |

Computational and in Silico Approaches in 2,4 Nh2pyrimidine,5 2,4,5 Meo Benzyl Research

Molecular Docking and Dynamics Simulations for 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl-Target Interactions

Molecular docking and dynamics simulations are powerful tools used to model the interaction between a ligand, such as Trimethoprim (B1683648), and its target protein at an atomic level. These techniques are crucial for understanding the structural basis of inhibition and the dynamic nature of the binding process.

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy score. For Trimethoprim, docking studies consistently place the 2,4-diaminopyrimidine (B92962) moiety deep within the active site of DHFR, where it forms critical hydrogen bonds.

Research has shown that unmodified Trimethoprim has a binding energy of approximately -7.5 kcal/mol when docked into human DHFR. nih.gov Key interactions typically involve hydrogen bonds with conserved amino acid residues. For example, studies have identified hydrogen bonds between Trimethoprim and residues such as Ile-7, Ser-59, Val-115, Tyr-121, and Thr-146 in human DHFR. nih.gov Furthermore, π-π stacking interactions with residues like Phe-34 are also observed, contributing to the stability of the complex. nih.govnih.gov Alchemical free energy methods, which are more computationally intensive, have also been employed to calculate the binding free energy of Trimethoprim and predict how mutations in the DHFR enzyme affect this energy, thereby conferring resistance. nih.govroyalsocietypublishing.orgh1.co

| Ligand | Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Trimethoprim (TMP) | Human DHFR | -7.5 | Ile-7, Ser-59, Val-115, Tyr-121, Thr-146, Phe-34 |

| Methotrexate (B535133) (MTX) | Human DHFR | -9.5 | Ile-7, Glu-30, Gln-35, Asn-64, Arg-70, Val-115, Phe-34 |

| TMP Analog 2 | Human DHFR | -8.3 | Ala-9, Thr-56, Tyr-121, Asp-145, Thr-146 |

| TMP Analog IV | Human DHFR | -8.0 | Glu-30, Ser-59, Tyr-121, Thr-146, Ile-7, Val-8, Phe-34 |

Once docked, the conformational dynamics of Trimethoprim within the binding site can be explored. This involves analyzing the flexibility of the molecule, including the rotation of its trimethoxybenzyl ring relative to the diaminopyrimidine ring. Deuterium NMR studies have shown that while the benzyl (B1604629) ring of Trimethoprim is very rigid when bound to DHFR, the methoxy (B1213986) groups exhibit significant librational motion. psu.edu Specifically, in the binary complex with DHFR, the meta-methoxy group moves with an amplitude of 54° and the para-methoxy group with an amplitude of 70°. psu.edu The presence of the cofactor NADPH tends to restrict this motion, indicating a tightening of the binding pocket. psu.edu

NMR spectroscopy has also been used to study the dynamic effects of Trimethoprim binding on the entire DHFR enzyme. These studies reveal that binding of the drug modulates both slow (micro- to millisecond) concerted motions and fast (pico- to nanosecond) dynamics at distal regions of the enzyme, providing a dynamic link between the active site and other loops known to influence catalysis. nih.gov

Molecular dynamics (MD) simulations extend the static picture from docking by simulating the movement of atoms over time, explicitly accounting for the effects of solvent (water) molecules. These simulations are critical for assessing the stability of the predicted binding pose and understanding the role of water in mediating ligand-protein interactions.

Virtual Screening and Ligand-Based Design for Novel 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl Scaffolds

Building on the structural and dynamic understanding of Trimethoprim's interaction with DHFR, computational methods are used to discover and design new molecules with potentially improved properties. These approaches can be broadly categorized as ligand-based or structure-based.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.govyoutube.com A pharmacophore model can be generated based on the known interactions of Trimethoprim in the DHFR active site (structure-based) or by aligning a set of known active molecules (ligand-based). researchgate.net

A typical pharmacophore for a DHFR inhibitor based on the Trimethoprim scaffold would include features for the two amino groups (hydrogen bond donors) and the pyrimidine (B1678525) ring (aromatic/hydrophobic feature). researchgate.net This model then serves as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening. nih.govnih.gov This approach allows for the rapid identification of diverse chemical scaffolds that could potentially bind to DHFR.

| Pharmacophore Feature | Description | Role in Trimethoprim Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom that can be donated. | The 2- and 4-amino groups on the pyrimidine ring. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | The nitrogen atoms within the pyrimidine ring. |

| Aromatic/Hydrophobic (Ar/HY) | A non-polar, aromatic, or hydrophobic group. | The pyrimidine ring and the trimethoxybenzyl ring. |

| Positive Ionizable (PI) | A group that can carry a positive charge. | The diaminopyrimidine moiety can be protonated. |

Scaffold hopping is a computational technique that aims to discover structurally novel compounds by replacing the core molecular framework (scaffold) of a known active molecule, like Trimethoprim, while retaining its key binding features (pharmacophore). researchgate.net This is particularly useful for finding new chemical series with improved properties, such as better selectivity or novel intellectual property. For instance, researchers have successfully replaced the pyrimidine ring of Trimethoprim with a benzene (B151609) ring while incorporating an amide bond in place of the methylene (B1212753) bridge, leading to new classes of DHFR inhibitors. mdpi.com

De novo design, on the other hand, involves building novel molecules from scratch, piece by piece, directly within the active site of the target protein. researchgate.net These methods use algorithms to place atoms or small molecular fragments into the binding pocket and then connect them to generate new, complete structures that are predicted to have high affinity. Structure-based design has been instrumental in developing next-generation antifolates, such as the propargyl-linked antifolates, which are designed to be potent inhibitors of both wild-type and Trimethoprim-resistant DHFR enzymes. uconn.eduresearchgate.netrsc.org

Theoretical Calculations of Electronic Properties and Reactivity of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. While specific theoretical studies on 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine are not extensively documented in publicly available literature, a wealth of research exists for its well-known structural isomer, 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, commonly known as Trimethoprim. The methodologies and findings from studies on Trimethoprim serve as an excellent proxy to understand the electronic properties and reactivity that would be investigated for the 2,4,5-trimethoxy isomer. These theoretical approaches allow for the prediction of molecular structure, stability, and reactivity without the need for laboratory experiments.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govresearchgate.net DFT studies on the Trimethoprim isomer have been performed using various levels of theory, such as B3LYP, CAM-B3LYP, and B3PW91, with basis sets like 6-311++G(d,p), to calculate its properties. christuniversity.inresearchgate.net These calculations typically begin by determining the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. From this optimized structure, a variety of electronic properties can be derived.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. christuniversity.in A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to become electronically excited.

For the Trimethoprim isomer, DFT calculations reveal the distribution of electron density within the FMOs. The HOMO is typically localized over the electron-rich diaminopyrimidine ring, while the LUMO may be distributed across other parts of the molecule. This information helps in predicting which sites on the molecule are most likely to be involved in chemical reactions. Other calculated parameters include the molecular electrostatic potential (MEP), which identifies the positive and negative regions of the molecule, further predicting sites for electrophilic and nucleophilic attack. christuniversity.in

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 eV to -6.0 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -0.5 eV to -1.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.0 to 2.5 Debye | Measures the overall polarity of the molecule |

Prediction of Spectroscopic Properties

DFT calculations are also highly effective in predicting the spectroscopic signatures of molecules, which can be compared with experimental data for structural validation. nih.gov Theoretical vibrational spectra, corresponding to Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are computed by calculating the second derivatives of the energy with respect to atomic positions. researchgate.net

This computational approach allows for a detailed assignment of the vibrational modes of the molecule. For instance, in studies of the Trimethoprim isomer, calculated frequencies have been used to assign specific absorption bands in the experimental IR and Raman spectra to particular molecular motions, such as the N-H stretching vibrations of the amino groups, the C-H stretching of the aromatic rings and methoxy groups, and the various bending and stretching vibrations of the pyrimidine ring. nih.govresearchgate.net The close agreement often found between the calculated and experimental spectra confirms the accuracy of the computed molecular structure. als-journal.com

Furthermore, electronic properties can be explored through the prediction of UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT). researchgate.net These calculations can predict the electronic transitions between molecular orbitals, corresponding to the absorption of light at specific wavelengths. This helps in understanding the solvatochromic effects—how the absorption spectrum of the compound changes in different solvents. researchgate.net

| Vibrational Mode | Experimental Frequency (FTIR/Raman) | Calculated Frequency (DFT) |

|---|---|---|

| NH₂ Asymmetric Stretch | ~3470 cm⁻¹ | ~3465 cm⁻¹ |

| NH₂ Symmetric Stretch | ~3318 cm⁻¹ | ~3320 cm⁻¹ |

| Aromatic C-H Stretch | ~3125 cm⁻¹ | ~3120 cm⁻¹ |

| NH₂ Bending | ~1653 cm⁻¹ | ~1650 cm⁻¹ |

| Pyrimidine Ring Stretch | ~1595 cm⁻¹ | ~1590 cm⁻¹ |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl Analogues

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule before it is synthesized. nih.gov For analogues of 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine, these predictive models are used to assess their "drug-likeness" and potential for oral bioavailability. sifisheriessciences.com

A foundational tool in ADME prediction is the assessment of physicochemical properties based on Lipinski's "Rule of Five". sifisheriessciences.com This rule outlines four simple molecular descriptors that are common among orally active drugs. Computational software can quickly calculate these properties for a library of virtual analogues, filtering out those with a low probability of good oral absorption.

Beyond Lipinski's rule, a wide range of other ADME parameters can be predicted using various computational models. researcher.life These models use quantitative structure-activity relationships (QSAR) and other machine-learning algorithms trained on large datasets of experimental results. Key predicted properties for pyrimidine analogues would include:

Aqueous Solubility: Affects absorption and formulation.

Human Oral Absorption: Predicts the percentage of the drug absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound is likely to enter the central nervous system.

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood can affect its free concentration and efficacy.

Interaction with Cytochrome P450 (CYP) Enzymes: Predicts whether a compound might inhibit or be a substrate for key metabolic enzymes, which can influence drug metabolism and potential drug-drug interactions.

These in silico predictions allow medicinal chemists to prioritize the synthesis of analogues with the most promising ADME profiles, thereby optimizing resources and reducing the likelihood of late-stage failures in the drug development pipeline. nih.govsifisheriessciences.com

| Parameter | Descriptor | Generally Desirable Range |

|---|---|---|

| Lipinski's Rule of Five | Molecular Weight (MW) | < 500 Da |

| LogP (Lipophilicity) | < 5 | |

| Hydrogen Bond Donors | ≤ 5 | |

| Hydrogen Bond Acceptors | ≤ 10 | |

| Other Key ADME Properties | Topological Polar Surface Area (TPSA) | < 140 Ų |

| Human Oral Absorption | High (> 80%) | |

| Blood-Brain Barrier (BBB) Permeability | Low (for peripherally acting drugs) |

Biological Activity and Preclinical Efficacy of 2,4 Nh2pyrimidine,5 2,4,5 Meo Benzyl

In Vitro Cellular Assays for 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl Biological Effects

Research on the in vitro effects of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl is not available in the public domain. The structurally related class of 2,4-diaminopyrimidine (B92962) compounds has been investigated for various biological activities, including anticancer and antimicrobial effects. ontosight.ainih.gov

Cell-Based Assays for Target Engagement and Pathway Modulation

There are no available studies that identify the cellular targets of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl or its effects on signaling pathways. Compounds with a similar 2,4-diamino-5-benzylpyrimidine core are known to target enzymes like dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. nih.govresearchgate.net Other derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov However, target engagement for the specific 2,4,5-trimethoxy substituted compound has not been documented.

Effects on Cellular Proliferation, Differentiation, and Apoptosis

Specific data on how 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl affects cellular proliferation, differentiation, or apoptosis is absent from the scientific literature. Studies on other novel 2,4-diaminopyrimidine derivatives have shown that they can inhibit the proliferation of cancer cell lines, impede cell cycle progression, and induce apoptosis (programmed cell death). nih.govrsc.org For instance, certain derivatives were found to induce apoptosis by causing a decrease in the mitochondrial membrane potential in A549 lung cancer cells. rsc.org

Gene Expression and Proteomic Changes in Response to 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl

No gene expression or proteomic studies have been published for cells treated with 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl. Such analyses would be necessary to understand the compound's mechanism of action on a molecular level.

High-Throughput Screening (HTS) of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl Activity

There is no indication that 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl has been included in any high-throughput screening campaigns to assess its biological activity against a wide range of targets.

Preclinical Animal Models for Evaluating 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl Efficacy

No preclinical studies using animal models to evaluate the efficacy of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl have been reported.

Selection and Characterization of Disease-Relevant Animal Models

The selection of an appropriate animal model would depend on the intended therapeutic application of the compound, which remains undefined. For compounds with potential anticancer activity, rodent models, particularly mice, are frequently used. mdpi.com This often involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice to test a compound's ability to inhibit tumor growth. nih.gov For antimicrobial applications, infection models specific to the targeted pathogen would be required. nih.gov Without any primary activity data, the selection of a relevant animal model for 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl is purely speculative.

Efficacy Studies and Dose-Response Relationships in Preclinical Models

The preclinical efficacy of Trimethoprim (B1683648), primarily as part of a combination product (TMP-SMX), has been evaluated in various animal infection models, demonstrating dose-dependent antimicrobial activity.

A key preclinical model is the neutropenic murine thigh infection model, which has been used to study the efficacy of TMP-SMX against Staphylococcus aureus. In these studies, the antimicrobial efficacy shows a clear dose-dependent relationship. bohrium.com The total daily dose and the dosing schedule were found to be significant determinants of the antibacterial effect. Dose fractionation studies revealed that administering the total daily dose in divided regimens (2-3 times per day) resulted in enhanced antimicrobial activity compared to a single daily dose. bohrium.comnih.gov

In a murine model of urinary tract infections (UTIs) caused by uropathogenic Escherichia coli (UPEC), the duration of treatment was a critical factor for efficacy. While a 3-day course of TMP-SMX could reduce bacterial titers in the bladder and clear fecal colonization during the acute phase, it did not alter the long-term course of urinary recurrences. nih.gov In contrast, a 10-day treatment regimen was more effective, appearing to reduce urinary recurrences and successfully eradicating the fecal reservoir for at least 28 days post-infection. nih.gov However, even this extended treatment was unable to completely eradicate the bacterial reservoir within the bladder tissue, highlighting the challenge of achieving sterile cure in persistent infections. nih.gov

Studies in larger animal models have also been conducted. In a pony model using subcutaneously implanted tissue chambers to simulate a secluded infection site, prophylactic administration of Trimethoprim/sulfadiazine (TMP-SDZ) was assessed against Streptococcus equi subsp. zooepidemicus. madbarn.comresearchgate.net Despite achieving high concentrations of the drug in the tissue chamber fluid (well above the minimum inhibitory concentration [MIC] of the bacteria), the treatment only resulted in a marked reduction of viable bacteria and failed to completely eliminate the infection. madbarn.comresearchgate.net

Table 1: Summary of Preclinical Efficacy Studies This table is interactive and can be sorted by clicking on the column headers.

| Animal Model | Pathogen | Key Efficacy Findings | Dose-Response Relationship | Citation(s) |

|---|---|---|---|---|

| Neutropenic Mouse Thigh | Staphylococcus aureus | Significant reduction in bacterial density in the thigh muscle. | Activity is dose-dependent. Fractionated doses (2-3 times daily) are more effective than a single daily dose. | bohrium.comnih.gov |

| Mouse UTI | Escherichia coli | 10-day treatment reduced urinary recurrences and cleared fecal reservoir; 3-day treatment did not. Neither regimen eradicated the bladder tissue reservoir. | Longer treatment duration showed superior efficacy in preventing recurrence. | nih.gov |

| Pony Tissue Chamber | Streptococcus equi | Marked reduction in viable bacteria but failed to eliminate the infection, leading to eventual abscess formation. | Efficacy was limited even with drug concentrations >10x MIC in tissue fluid. | madbarn.comresearchgate.net |

| Broiler Chicken | Escherichia coli (APEC) | A reduced dosage regimen (20 mg/kg/day) was as effective as a traditional higher dose (45 mg/kg/day) in preventing mortality. | Demonstrates that lower total doses can achieve similar clinical efficacy, supporting prudent antimicrobial use. | nih.gov |

Pharmacodynamic Biomarker Analysis in Preclinical Studies

Pharmacodynamic (PD) studies in preclinical models are essential for identifying the exposure parameters that best correlate with antimicrobial efficacy. For Trimethoprim and its combinations, the primary endpoint in these studies is typically the change in bacterial density over a 24-hour period. nih.gov

In the neutropenic murine thigh infection model against S. aureus, the relationship between drug exposure and antimicrobial effect has been extensively characterized. bohrium.comnih.gov The analysis revealed that the pharmacodynamic indices most strongly correlated with in vivo activity were the ratio of the free-drug area under the concentration-time curve to the MIC (fAUC/MIC) and the percentage of the dosing interval that the free-drug concentration remains above the MIC (%fT > MIC). bohrium.comnih.gov These two parameters showed a better correlation with bacterial killing than the ratio of the maximum free concentration to the MIC (fCmax/MIC). bohrium.comnih.gov

The correlation coefficients (R²) for these relationships were calculated to be 0.69 for fAUC/MIC and 0.71 for %fT > MIC, compared to 0.53 for fCmax/MIC, indicating that the duration of exposure and the total drug exposure are the key drivers of efficacy for the TMP-SMX combination against S. aureus. bohrium.comnih.gov These findings identify fAUC/MIC and %fT > MIC as the most reliable pharmacodynamic biomarkers for predicting the success of treatment in this preclinical model. bohrium.com

Table 2: Correlation of Pharmacodynamic Parameters with Efficacy Against S. aureus in Murine Model This table is interactive and can be sorted by clicking on the column headers.

| Pharmacodynamic Parameter | Description | Correlation Coefficient (R²) | Predictive Value | Citation(s) |

|---|---|---|---|---|

| fAUC/MIC | Ratio of the 24-hour Area Under the Curve of free drug to the Minimum Inhibitory Concentration. | 0.69 | Strong predictor of efficacy. | bohrium.comnih.gov |

| %fT > MIC | Percentage of time the free drug concentration remains above the Minimum Inhibitory Concentration over a 24-hour period. | 0.71 | Strong predictor of efficacy. | bohrium.comnih.gov |

| fCmax/MIC | Ratio of the peak free drug concentration to the Minimum Inhibitory Concentration. | 0.53 | Weaker predictor of efficacy compared to fAUC/MIC and %fT > MIC. | bohrium.comnih.gov |

In vitro chemostat models have also been used to define the pharmacodynamic indices required for activity against other pathogens, such as Stenotrophomonas maltophilia. In these studies, both fAUC/MIC and fCmax/MIC were identified as equivalent pharmacodynamic drivers for achieving bacterial stasis. nih.gov However, it is noted that classic murine infection models can be challenging for dihydrofolate reductase inhibitors like Trimethoprim due to naturally high thymidine (B127349) concentrations in rodent plasma, which can antagonize the drug's activity. oup.com

Histopathological and Molecular Endpoints in Animal Studies

The evaluation of histopathological and molecular endpoints provides deeper insight into the drug's effect on host tissues and the resolution of infection. However, studies focusing on such endpoints to demonstrate the efficacy of Trimethoprim are limited. Most preclinical trials prioritize microbiological outcomes, such as the reduction in colony-forming units (CFU). nih.govnih.govmadbarn.com

A notable gross pathological endpoint was observed in the pony model of Streptococcus equi subsp. zooepidemicus infection. In this study, the failure of TMP-SDZ to completely eradicate the bacteria from the implanted tissue chambers, despite reducing bacterial load, resulted in abscessation in all treated ponies from day 19 onwards. madbarn.comresearchgate.net The formation of abscesses served as a definitive gross pathological marker of treatment failure.

While not direct measures of efficacy, repeated-dose toxicity studies in rats have identified histopathological changes in various organs. In a 13-week study, daily oral doses of Trimethoprim led to changes in the bone marrow. europa.eu Longer-term studies (6 months) in rats receiving high doses of a Trimethoprim-sulfonamide combination resulted in bone marrow hypoplasia and fatty changes in the liver. europa.eu These findings, while from toxicity assessments, are important preclinical data generated from animal studies.

A retrospective evaluation of adverse reactions to Trimethoprim-sulfonamide combinations in companion animals (dogs and cats) also documented specific histological patterns in the skin of animals experiencing drug reactions. These included patterns consistent with toxic epidermal necrolysis, erythema multiforme, and pemphigus foliaceus. researchgate.netnih.gov These histopathological data are linked to adverse effects rather than therapeutic efficacy but represent key molecular and cellular endpoints observed in animal studies of the drug.

Advanced Methodologies and Future Research Directions for 2,4 Nh2pyrimidine,5 2,4,5 Meo Benzyl

Application of 'Omics' Technologies in 2,4-Diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine Research